ipomoeassin E
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Overview
Description
ipomoeassin E is a natural product found in Ipomoea squamosa with data available.
Scientific Research Applications
Ipomoeassin E Discovery and Cytotoxic Activity Ipomoeassin E is part of a group of glycoresins (ipomoeassins A-E) isolated from the leaves of Ipomoea squamosa, discovered in the Suriname rainforest. These compounds, particularly ipomoeassin E, have shown significant cytotoxic activity against human ovarian cancer cell lines. The structure of ipomoeassin E, along with others in its group, was determined through spectroscopic analyses and chemical transformations (Cao et al., 2005).
Mechanism of Action in Cancer Cells Ipomoeassin E, like its analogs, demonstrates its cytotoxic effects by interacting with specific cellular targets. For instance, ipomoeassin F, closely related to ipomoeassin E, was found to bind to Sec61α, a component of the protein translocation complex in cells. This binding results in the inhibition of protein translocation and affects protein secretion in live cells, leading to cytotoxic effects in cancer cells (Zong et al., 2019).
Synthesis and Biological Evaluation Significant research has focused on the synthesis and biological evaluation of ipomoeassin E and its analogs. For example, the total synthesis of ipomoeassin F, closely related to ipomoeassin E, has been achieved. This synthesis is crucial for furthering the understanding of its medicinal potential and for drug development purposes (Zong et al., 2015).
Pharmacophore Identification Research efforts have also focused on identifying the pharmacophore of ipomoeassin E and its analogs. This is essential for understanding the exact chemical features responsible for their biological activity and helps guide the development of new drugs based on these compounds (Zong et al., 2016).
Role in Biomedical Research Overall, the ipomoeassins, including ipomoeassin E, are emerging as significant molecules in biomedical research. They offer potential as novel anticancer agents and as tools for studying cellular processes like protein translocation. The continued exploration of these compounds is likely to yield valuable insights into their therapeutic potential and mechanisms of action (Zong & Shi, 2017).
properties
Product Name |
ipomoeassin E |
---|---|
Molecular Formula |
C42H58O16 |
Molecular Weight |
818.9 g/mol |
IUPAC Name |
[(1S,3R,4S,5R,6R,8R,10S,16S,23R,24R,25R,26R)-16-acetyloxy-4,5,26-trihydroxy-6-methyl-17,20-dioxo-24-[(E)-3-phenylprop-2-enoyl]oxy-10-propyl-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C42H58O16/c1-6-14-28-17-12-9-13-18-30(53-26(5)43)29(44)20-22-32(45)51-23-31-37(56-33(46)21-19-27-15-10-8-11-16-27)38(57-40(50)24(3)7-2)36(49)41(55-31)58-39-35(48)34(47)25(4)52-42(39)54-28/h7-8,10-11,15-16,19,21,25,28,30-31,34-39,41-42,47-49H,6,9,12-14,17-18,20,22-23H2,1-5H3/b21-19+,24-7+/t25-,28+,30+,31-,34+,35+,36-,37-,38-,39-,41+,42+/m1/s1 |
InChI Key |
ZGJXOLWJZBARNR-WWEQIFPCSA-N |
Isomeric SMILES |
CCC[C@H]1CCCCC[C@@H](C(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)O)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C |
Canonical SMILES |
CCCC1CCCCCC(C(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)O)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C |
synonyms |
ipomoeassin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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